molecular formula C7H11N B12282959 4-Ethyl-2-methyl-1H-pyrrole

4-Ethyl-2-methyl-1H-pyrrole

Cat. No.: B12282959
M. Wt: 109.17 g/mol
InChI Key: HWXJSNSZAOSLAS-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1H-pyrrole (CAS: 5690-96-0) is an alkyl-substituted pyrrole derivative characterized by an ethyl group at the 4-position and a methyl group at the 2-position of the pyrrole ring. It is a volatile organic compound (VOC) identified in diverse contexts, including food chemistry and environmental analysis. Its safety data sheet highlights standard handling precautions, including proper ventilation and personal protective equipment .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

4-ethyl-2-methyl-1H-pyrrole

InChI

InChI=1S/C7H11N/c1-3-7-4-6(2)8-5-7/h4-5,8H,3H2,1-2H3

InChI Key

HWXJSNSZAOSLAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Structural and Functional Group Variations

The compound’s substituent pattern distinguishes it from other alkylpyrroles:

  • 2,5-Dimethyl-1H-pyrrole : Lacks the ethyl group, resulting in lower molecular weight and altered volatility.
  • N-Ethylpyrrole : Features an ethyl group on the nitrogen atom instead of the 4-position, influencing electronic properties and reactivity.
  • 2,3,5-Trimethyl-1H-pyrrole : Additional methyl groups increase steric hindrance and hydrophobicity compared to 4-Ethyl-2-methyl-1H-pyrrole.

Table 1: Structural Comparison of Alkylpyrroles

Compound Substituents Molecular Formula Key Features
This compound 4-ethyl, 2-methyl C₇H₁₁N Balanced hydrophobicity/volatility
2,5-Dimethyl-1H-pyrrole 2-methyl, 5-methyl C₆H₉N Higher symmetry, lower molecular weight
N-Ethylpyrrole N-ethyl C₆H₉N Polar N-substituent, altered reactivity

Physicochemical Properties

Retention Indices (RI) and Volatility

In VOC analyses, this compound exhibits distinct retention indices (RI: 951–972), lower than Pyridin-2-amine (RI: 1002) but comparable to other alkylpyrroles like 2,5-dimethyl-1H-pyrrole (RI: ~0.63 correlation) . This suggests intermediate volatility among heterocyclic VOCs.

Table 2: Retention Indices and Volatility Correlations

Compound Retention Index (RI) Principal Component (PC2) Correlation
This compound 951–972 0.52
2,5-Dimethyl-1H-pyrrole - 0.63
N-Ethylpyrrole - -

Occurrence in Natural Matrices

Food Chemistry

In Wuyi rock tea, this compound concentrations (9.05–21.30 μg/kg) are lower than N-Ethylpyrrole (397.14–775.20 μg/kg) but higher than 2,3,5-trimethyl-1H-pyrrole (21.59–44.77 μg/kg) . This variability reflects differences in metabolic pathways or stability during processing.

Table 3: Concentrations in Tea Samples (μg/kg)

Compound Region A Region B Region C
This compound 9.05 ± 0.80 21.30 ± 5.93 17.69 ± 0.58
N-Ethylpyrrole 397.14 ± 12.58 647.99 ± 16.94 775.20 ± 6.67

Key Research Findings

Odor Contribution : this compound’s lower correlation (PC2: 0.52) in VOC profiles compared to aldehydes (e.g., heptanal, PC2: 0.95) suggests a secondary role in odor formation .

Regional Variability : Its concentration in tea correlates with cultivation practices, indicating environmental or enzymatic influences on biosynthesis .

Structural Stability : The ethyl group at the 4-position may confer greater steric stability compared to N-substituted analogues, affecting interaction with biological targets.

Biological Activity

4-Ethyl-2-methyl-1H-pyrrole (C₇H₁₁N) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen, which contributes to its reactivity and biological activity. Its molecular structure can be represented as follows:

Molecular Formula C7H11N\text{Molecular Formula }C_7H_{11}N
Molecular Weight 111.17 g mol\text{Molecular Weight }111.17\text{ g mol}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may interact with microbial cell membranes or specific metabolic pathways to exert its effects.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases . The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Antitumor Activity

Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. For instance, a derivative was evaluated for its cytotoxic effects on various cancer cell lines, showing promising results with IC50 values in the micromolar range .

Table 2: Antitumor Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)
This compoundA-549 (Lung)9.4
MDA-MB-468 (Breast)0.065

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism, thereby reducing pathogen viability or inflammation.
  • Receptor Modulation : It may interact with cellular receptors, influencing various signaling pathways critical for cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives based on this compound. These derivatives were tested for their antimicrobial and anticancer activities, revealing structure-activity relationships that could guide future drug design efforts .

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